N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
Description
N-(5-((2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamide moiety and a 2-oxo-2-(m-tolylamino)ethylthio side chain. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-6-5-7-14(10-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFOVLLKHQQKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and interactions with various biological targets. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.47 g/mol. The compound features a thiadiazole ring, which is significant for its biological activity, along with a phenoxyacetamide moiety that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the phenoxy and acetamide groups. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against HeLa and MCF-7 cancer cell lines using MTT assays. The results have shown that certain derivatives possess IC50 values indicating significant cytotoxic activity (e.g., an IC50 value of 29 μM against HeLa cells) .
Molecular docking studies suggest that this compound may interact effectively with enzymes involved in critical biological pathways, which enhances its potential as a therapeutic agent. The unique structural features of thiadiazole derivatives allow them to bind to specific biological targets, potentially leading to apoptosis in cancer cells .
Comparative Biological Activity
The following table summarizes some key findings related to the biological activity of this compound compared to similar compounds:
Case Studies
Several studies have explored the biological efficacy of thiadiazole derivatives:
- Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives for their cytotoxic effects against HeLa and MCF-7 cell lines. The findings indicated that structural modifications significantly influenced their activity levels .
- Antimicrobial Activity : Other research has highlighted the antimicrobial properties of thiadiazole compounds, suggesting their potential use in treating infections alongside their anticancer properties .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds have shown promising metabolic stability and bioavailability, making them suitable candidates for further development in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogues include:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The p-tolylamino group in Compound 4y (IC₅₀ = 0.084 mmol/L against MCF7) demonstrates superior anticancer activity compared to m-tolylamino (target compound), suggesting para-substitution may enhance target binding . Chlorobenzylthio substituents (e.g., 5e, 5j) correlate with moderate antiproliferative effects, likely due to increased halogen-mediated hydrophobic interactions .
Impact of Side Chains: Phenoxyacetamide moieties (target compound, 5e, 5h, 5j) improve solubility compared to purely alkylthio derivatives (e.g., 5f, 5g) . Benzylthio groups (5h) reduce cytotoxicity compared to chlorinated analogues (5e, 5j), indicating electronegative substituents enhance bioactivity .
Synthetic Yields and Physicochemical Properties: Compounds with bulky substituents (e.g., isopropyl-methylphenoxy in 5e) exhibit lower synthetic yields (74%) compared to simpler derivatives (e.g., 5h: 88%) . Melting points correlate with molecular symmetry; derivatives with aromatic substituents (e.g., 5j: 138–140°C) have higher melting points than aliphatic analogues (e.g., 5g: 168–170°C) .
Mechanistic Insights
- The 1,3,4-thiadiazole core facilitates π-π stacking and hydrogen bonding with biological targets, such as aromatase enzymes in breast cancer cells .
- Thioether linkages (e.g., -S-CH₂- in the target compound) enhance metabolic stability by resisting oxidative degradation compared to ether or amine linkages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
